4-(Methylamino)-1lambda4-thian-1-one hydrochloride
Overview
Description
4-(Methylamino)-1lambda4-thian-1-one hydrochloride is a chemical compound with a unique structure that includes a thian-1-one ring substituted with a methylamino group
Mechanism of Action
Mode of action
The compound might bind to its target receptors and modulate their activity. This could result in changes in cellular signaling pathways, leading to various physiological effects .
Biochemical pathways
Depending on the specific targets of the compound, it could potentially affect numerous biochemical pathways. For instance, if it targets adrenergic receptors, it might influence the adrenergic signaling pathway, which plays a key role in the body’s response to stress .
Biochemical Analysis
Biochemical Properties
4-(Methylamino)-1lambda4-thian-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2 in isolated mouse peritoneal macrophages . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it interacts with calcium ionophores, which are essential for various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in a rat model of carrageenan-induced hyperalgesia, this compound increased the paw withdrawal threshold, indicating its potential analgesic effects . Moreover, it reduces LPS-induced pyrexia in rats, highlighting its impact on inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the production of prostaglandin E2 by interacting with calcium ionophores . This inhibition is crucial for its anti-inflammatory properties. Additionally, it may modulate other signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and can exert its effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce LPS-induced pyrexia in rats Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is a major active metabolite of the non-opioid prodrug metamizole, formed by non-enzymatic hydrolysis in the gastrointestinal tract . This interaction with metabolic pathways underscores its significance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be distributed to various tissues, influencing its therapeutic potential . Understanding its transport mechanisms is essential for optimizing its clinical applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with calcium ionophores suggests its localization in regions involved in calcium signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1lambda4-thian-1-one hydrochloride typically involves multi-step chemical reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1lambda4-thian-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Scientific Research Applications
4-(Methylamino)-1lambda4-thian-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylamino)-1lambda4-thian-1-one hydrochloride include:
- 4-(Methylamino)butyric acid hydrochloride
- 4-(Methylamino)pyridine
- Methylamine hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique thian-1-one ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-oxothian-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-6-2-4-9(8)5-3-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLJNDPFWQJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-30-6 | |
Record name | 4-(methylamino)-1lambda4-thian-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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